N-(1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide
Description
N-(1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that features both thiazole and benzothiadiazole moieties. These structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable target for synthetic chemists.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4OS2/c15-9(12-10-11-3-4-16-10)6-1-2-8-7(5-6)13-14-17-8/h1-5H,(H,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASATLJXLBVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC=CS3)N=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the formation of the thiazole and benzothiadiazole rings followed by their coupling. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions to form the thiazole ring . The benzothiadiazole ring can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid . The final coupling step involves the reaction of the thiazole and benzothiadiazole intermediates with a carboxamide group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzothiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to receptors, or interfere with cellular pathways. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide: shares similarities with other thiazole and benzothiadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined thiazole and benzothiadiazole structure, which imparts a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
